molecular formula C11H11BrN2O2 B1593442 Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 847446-55-3

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Katalognummer: B1593442
CAS-Nummer: 847446-55-3
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: XSSOLJXZDJFTRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 847446-55-3) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol . It is synthesized via cyclocondensation reactions, achieving yields up to 83.3%, as confirmed by HRMS(ESI) data ([M+H]⁺ observed at m/z 283.0091 vs. calculated 283.0082) . The compound is typically isolated as a light-yellow solid and stored under dry conditions at 2–8°C .

Imidazo[1,2-a]pyridines are recognized for their versatility in medicinal chemistry, serving as intermediates for bioactive agents such as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral compounds . This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromo substituent at position 8 . Its global market consumption is tracked across industrial sectors, with detailed forecasts extending to 2046 .

Eigenschaften

IUPAC Name

ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSOLJXZDJFTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649975
Record name Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-55-3
Record name Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of 5-Bromo-3-methylpyridin-2-amine with Ethyl 3-bromo-2-oxopropanoate

Method Overview:

  • The most direct and documented synthetic route involves the reaction of 5-bromo-3-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropanoate in ethanol.
  • The reaction proceeds through a cyclization mechanism forming the imidazo[1,2-a]pyridine ring system with an ethyl carboxylate substituent at position 2.
  • This method is reported to yield ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate with good efficiency.

Detailed Procedure:

  • Dissolve 5-bromo-3-methylpyridin-2-amine (1.1 g, 5.88 mmol) in ethanol (10 mL).
  • Add ethyl 3-bromo-2-oxopropanoate (1.37 g, 7.06 mmol) to the solution.
  • Stir the reaction mixture at 90 °C for 16 hours.
  • Concentrate the reaction mixture under reduced pressure.
  • Triturate the residue with ethyl acetate (2 mL) to precipitate the product.
  • Filter and dry to obtain the target compound as a pale yellow solid.

Yield and Characterization:

  • Yield: 73.5%
  • Mass spectrometry (MS) shows a molecular ion peak at m/z 285 (M+1).
  • The product purity is confirmed by liquid chromatography retention time of 1.08 minutes.
Parameter Details
Starting amine 5-bromo-3-methylpyridin-2-amine
Carbonyl reagent Ethyl 3-bromo-2-oxopropanoate
Solvent Ethanol
Temperature 90 °C
Reaction time 16 hours
Yield 73.5%
Physical form Pale yellow solid

Reference: WO2019/99336, 2019, A1 patent

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core via Monochloroacetaldehyde Cyclization

Method Overview:

  • A related synthetic approach focuses on preparing 6-bromoimidazo[1,2-a]pyridine, a core structure closely related to the target compound.
  • This involves reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of a base (alkali such as sodium bicarbonate, sodium carbonate, or sodium hydroxide).
  • The reaction is carried out in ethanol or methanol at moderate temperatures (around 55 °C).
  • Subsequent extraction and recrystallization yield the brominated imidazo[1,2-a]pyridine derivative.

Detailed Experimental Conditions:

Embodiment Base Used Solvent Temperature Reaction Time Yield (%) Product Form Melting Point (°C)
1 Sodium bicarbonate Ethanol 55 °C 5 hours 72.0 Off-white crystals 76.5 – 78.0
2 Sodium carbonate Ethanol 55 °C 10 hours 67.8 Light brown crystals 76.3 – 78.2
3 Sodium hydroxide Methanol 55 °C 12 hours Not specified Brown solid Not specified

Procedure Summary:

  • Mix 2-amino-5-bromopyridine, monochloroacetaldehyde aqueous solution, base, and solvent.
  • Stir at 55 °C for the specified time.
  • Remove solvent by rotary evaporation.
  • Extract with ethyl acetate and wash with water.
  • Dry organic phase over anhydrous sodium sulfate.
  • Evaporate solvent and recrystallize from n-hexane/ethyl acetate.

Advantages:

  • Mild reaction conditions.
  • High purity and consistent product quality.
  • Simple work-up and isolation.

Reference: CN103788092A patent

Synthesis of 6-Bromo-8-aminoimidazo[1,2-a]pyridine Derivative as a Related Intermediate

Method Overview:

  • A novel method for synthesizing 6-bromo-8-aminoimidazo[1,2-a]pyridine involves treating ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with sodium bicarbonate.
  • This method yields the amino-substituted imidazo[1,2-a]pyridine ester, which can be further modified to obtain the methyl derivative.

Reaction Conditions:

  • Reflux in ethanol with NaHCO3 as base.
  • Yield reported at 65%.

Structural Notes:

  • The fused five- and six-membered rings are nearly planar.
  • The ethyl ester group is oriented almost perpendicularly to the imidazo[1,2-a]pyridine system.

Reference: IUCr journal, 2011

Comparative Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Product Form Notes
1 5-bromo-3-methylpyridin-2-amine + ethyl 3-bromo-2-oxopropanoate Stirring at 90 °C for 16 h Ethanol 90 °C 16 h 73.5 Pale yellow solid Direct synthesis of target compound
2 2-amino-5-bromopyridine + monochloroacetaldehyde + base Stirring at 55 °C (various bases) Ethanol or Methanol 55 °C 5–12 h 67.8–72.0 Crystalline solid Core imidazo[1,2-a]pyridine synthesis
3 5-bromo-2,3-diaminopyridine + ethyl bromopyruvate + NaHCO3 Reflux in ethanol Ethanol Reflux Not specified 65 Amino-substituted ester Intermediate for further derivatization

Research Findings and Notes

  • The reaction of 5-bromo-3-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropanoate is the most straightforward and efficient method to obtain this compound with a high yield (~73.5%).
  • The monochloroacetaldehyde cyclization method offers an alternative to synthesize the 6-bromoimidazo[1,2-a]pyridine core under mild conditions with good yields and product purity, suitable for scale-up.
  • The amino derivative synthesis provides a route to functionalized intermediates that can be further transformed into methyl-substituted products.
  • Solvent choice (ethanol or methanol) and base selection (sodium bicarbonate, carbonate, or hydroxide) affect reaction time and yield, with sodium bicarbonate in ethanol at 55 °C being optimal for the cyclization route.
  • Purification typically involves solvent removal, ethyl acetate extraction, drying over anhydrous sodium sulfate, and recrystallization from n-hexane/ethyl acetate mixtures to yield crystalline products with defined melting points.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a derivative of imidazo[1,2-a]pyridine, has applications in medicinal chemistry and materials science due to its unique structural characteristics. Imidazo[1,2-a]pyridine derivatives have demonstrated diverse biological activities, making them useful in developing new pharmaceutical agents.

Scientific Research Applications

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate and similar compounds are used in various scientific research applications:

  • Medicinal Chemistry These compounds act as scaffolds in developing pharmaceutical compounds, especially anti-tuberculosis agents.
  • Material Science The unique structural properties of the compound make it useful in developing new materials with specific electronic or optical characteristics.
  • Biological Studies They are used to study biological pathways and molecular interactions because of their ability to interact with various biological targets.

Chemical Reactions

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo several types of chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide can be used.
  • Oxidation Reactions The compound can be oxidized using reagents like potassium permanganate or chromium trioxide in acidic or basic media to form different derivatives.
  • Reduction Reactions Reduction can lead to hydrogenated products using catalysts such as palladium on carbon in the presence of hydrogen gas.

The products of these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, have shown anti-proliferative effects against specific bacterial strains, with the mechanism involving disruption of bacterial growth pathways and inhibition of essential enzymes. Research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines, likely mediated through modulating signaling pathways related to cell survival and death.

Wirkmechanismus

The mechanism of action of ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups in the structure can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are best understood through comparison with analogs differing in substituents, synthetic efficiency, and applications. Key compounds are summarized below:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound Name (CAS) Substituents Yield Molecular Weight (g/mol) Key Properties/Applications References
This compound (847446-55-3) 8-Br, 6-CH₃ 83.3% 283.12 High-yield intermediate for cross-coupling; industrial scale production .
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) 8-Br, 6-Cl 76.6% 302.95 Lower yield vs. 12a; chlorine enhances electrophilicity for nucleophilic substitutions .
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (12c) 8-Br, 6-H 71.1% 268.99 Simpler structure; used in exploratory SAR studies .
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) 7-Cl, 8-I 71% 352.57 Bulkier iodine substituent limits reactivity in certain coupling reactions .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1260763-32-3) 6-Br, 8-F N/A 287.09 Fluorine improves metabolic stability; explored in pharmacokinetic optimization .
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂, 6-Br N/A 269.10 Amino group enables functionalization (e.g., amide formation) for drug discovery .

Key Observations :

Substituent Effects: Halogens: Bromine at position 8 is conserved in most analogs for cross-coupling utility. Chlorine (12b) increases molecular weight and reactivity compared to methyl (12a), while iodine (1e) may hinder reaction rates due to steric bulk . Amino/Fluoro Substituents: Amino groups (e.g., 8-NH₂) facilitate derivatization in drug candidates, whereas fluorine (e.g., 8-F) improves bioavailability .

Synthetic Efficiency :

  • This compound (12a) exhibits the highest yield (83.3%) among brominated analogs, likely due to optimized reaction conditions and methyl group stability .
  • Chlorinated analogs (12b) show reduced yields, possibly due to competing side reactions from the more electronegative chlorine .

Applications: Industrial Use: 12a is prioritized in large-scale production due to its balanced reactivity and stability . Medicinal Chemistry: Amino- and fluoro-substituted derivatives are tailored for target engagement and ADME optimization, as seen in antitrypanosomal agents (e.g., ) and solubility-enhanced analogs (e.g., ) .

Biologische Aktivität

Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 847446-55-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazo[1,2-a]pyridine core structure allows for significant interactions with proteins and enzymes involved in disease pathways.

Target Interactions

  • Antibacterial Activity : Compounds with imidazo[1,2-a]pyridine moieties have demonstrated anti-proliferative effects against certain bacterial strains. This suggests a mechanism that may disrupt bacterial growth and replication pathways.
  • Anticancer Potential : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

Activity Type Description
AntibacterialEffective against various bacterial strains; potential for developing antibiotics.
AnticancerCytotoxic effects observed in multiple cancer cell lines; promising for cancer therapy .
Enzyme InhibitionInhibits CDKs and other enzymes involved in cell cycle regulation .

Study 1: Antibacterial Efficacy

A study demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound in antibiotic development.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM, showcasing its effectiveness compared to standard chemotherapy agents like doxorubicin.

Study 3: Enzyme Interaction

Research highlighted the compound's ability to inhibit CDK2, leading to G1 phase arrest in the cell cycle. This was confirmed through assays measuring cyclin D1 levels and phosphorylation states of retinoblastoma protein (Rb), suggesting its role in cancer treatment strategies targeting cell cycle dysregulation.

Q & A

Q. Table 1. Comparison of Synthetic Protocols

MethodConditionsYieldKey Reference
Ethanol/NaHCO₃ reflux12 h, 78°C65%
DMF/Na₂CO₃, 80°C8 h, inert atmosphere72%*
Microwave-assisted150°C, 30 min68%
*Estimated from analogous reactions.

Q. Table 2. Key Spectroscopic Data

TechniqueCharacteristic SignalsReference
¹H NMR (DMSO-d₆)δ 1.35 (t, J=7.1 Hz, CH₃), 2.55 (s, CH₃), 7.8–8.1 (aromatic H)
¹³C NMRδ 14.1 (CH₃), 165.2 (C=O)
IR (KBr)1725 cm⁻¹ (ester C=O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.